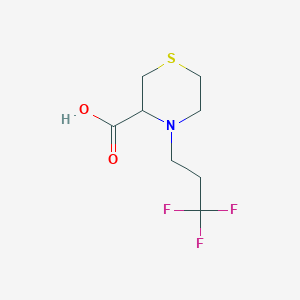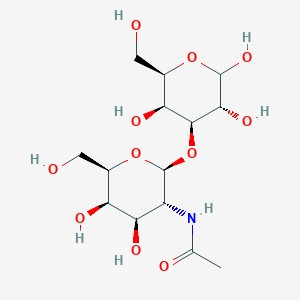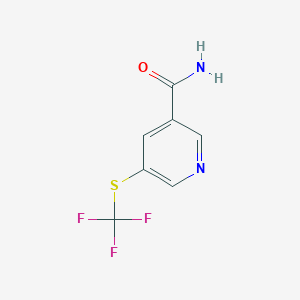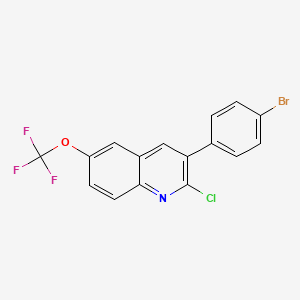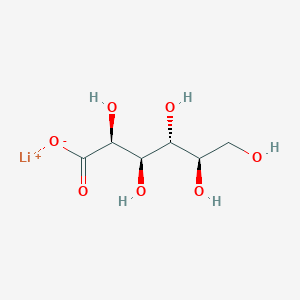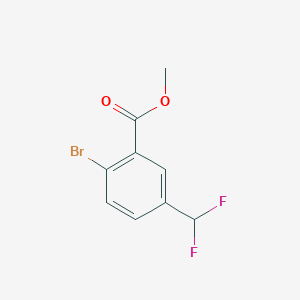
Methyl 2-bromo-5-(difluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and difluoromethyl groups, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method starts with methyl anthranilate, which undergoes bromination to introduce the bromine atom at the 2-position. This is followed by a difluoromethylation reaction to introduce the difluoromethyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Reduction Reactions: The corresponding alcohol is formed from the ester group.
Applications De Recherche Scientifique
Methyl 2-bromo-5-(difluoromethyl)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-(difluoromethyl)benzoate depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-2-methylbenzoate
Uniqueness
Methyl 2-bromo-5-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications .
Propriétés
Formule moléculaire |
C9H7BrF2O2 |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
methyl 2-bromo-5-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,8H,1H3 |
Clé InChI |
IJVJMJPASJSXOF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)

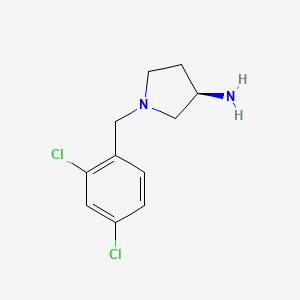
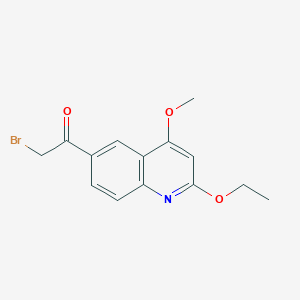
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)



